Cas no 1260796-87-9 (4-bromo-2-fluoro-6-(piperidin-4-yl)phenol)

4-Bromo-2-fluoro-6-(piperidin-4-yl)phenol is a halogenated phenolic compound featuring a piperidine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromo and fluoro substituents enhance its reactivity in cross-coupling reactions, while the piperidine group offers potential for further functionalization, particularly in the development of bioactive molecules. Its structural properties make it suitable for applications in medicinal chemistry, such as the design of kinase inhibitors or CNS-targeting compounds. The compound’s stability and well-defined reactivity profile ensure consistent performance in synthetic pathways. Proper handling is advised due to its halogenated and basic nature.
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol structure
1260796-87-9 structure
商品名:4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
CAS番号:1260796-87-9
MF:C11H13BrFNO
メガワット:274.129425764084
CID:6525731
PubChem ID:117437519

4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
    • EN300-1915016
    • 1260796-87-9
    • インチ: 1S/C11H13BrFNO/c12-8-5-9(11(15)10(13)6-8)7-1-3-14-4-2-7/h5-7,14-15H,1-4H2
    • InChIKey: XGGFEJKOGZWJAE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)C1CCNCC1)O)F

計算された属性

  • せいみつぶんしりょう: 273.01645g/mol
  • どういたいしつりょう: 273.01645g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915016-2.5g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
2.5g
$2576.0 2023-09-17
Enamine
EN300-1915016-0.25g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
0.25g
$1209.0 2023-09-17
Enamine
EN300-1915016-0.1g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
0.1g
$1157.0 2023-09-17
Enamine
EN300-1915016-5g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
5g
$3812.0 2023-09-17
Enamine
EN300-1915016-10g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
10g
$5652.0 2023-09-17
Enamine
EN300-1915016-1g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
1g
$1315.0 2023-09-17
Enamine
EN300-1915016-0.5g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
0.5g
$1262.0 2023-09-17
Enamine
EN300-1915016-1.0g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
1g
$1315.0 2023-06-02
Enamine
EN300-1915016-0.05g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
0.05g
$1104.0 2023-09-17
Enamine
EN300-1915016-5.0g
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
1260796-87-9
5g
$3812.0 2023-06-02

4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 関連文献

4-bromo-2-fluoro-6-(piperidin-4-yl)phenolに関する追加情報

4-Bromo-2-Fluoro-6-(Piperidin-4-Yl)Phenol: A Comprehensive Overview

4-Bromo-2-fluoro-6-(piperidin-4-yl)phenol is a complex organic compound with the CAS number 1260796-87-9. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential bioactivity. The molecule consists of a phenol ring substituted with bromine, fluorine, and a piperidine moiety, which collectively contribute to its intriguing chemical properties.

The phenolic group in 4-bromo-2-fluoro-6-(piperidin-4-yl)phenol is a key functional group that plays a crucial role in its reactivity and biological activity. Phenolic compounds are known for their antioxidant properties, and this compound is no exception. Recent studies have shown that phenolic derivatives like this one exhibit potent antioxidant activity, making them promising candidates for applications in the development of anti-inflammatory and neuroprotective agents.

The bromine and fluorine substituents on the phenol ring are strategically positioned at the 4 and 2 positions, respectively. These halogen atoms introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. The presence of these halogens also enhances the compound's stability and bioavailability, making it a valuable scaffold for drug design.

The piperidine ring attached at the 6 position of the phenol ring adds another layer of complexity to this molecule. Piperidine is a six-membered cyclic amine that is commonly found in various bioactive compounds. In this case, the piperidine moiety contributes to the compound's ability to interact with biological targets such as enzymes and receptors. Recent research has highlighted the importance of piperidine-containing compounds in modulating enzyme activity, particularly in kinase inhibitors and GPCR ligands.

One of the most exciting aspects of 4-bromo-2-fluoro-6-(piperidin-4-yl)phenol is its potential as a lead compound in drug discovery. Scientists have been exploring its ability to inhibit key enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits selective inhibition against certain kinases, which are critical for cell signaling pathways.

In addition to its enzymatic activity, 4-bromo-2-fluoro-6-(piperidin-4-yllphenol has also been investigated for its potential as a radiosensitizer. Radiosensitizers are compounds that enhance the effectiveness of radiation therapy by increasing the sensitivity of cancer cells to radiation. The bromine substituent in this compound plays a significant role in its radiosensitizing properties, as brominated compounds are known to interact with DNA and other cellular components.

Recent advancements in computational chemistry have enabled researchers to model the interactions between 4-bromo-2-fluoro-piperidinylphenol and various biological targets at an atomic level. These studies have provided valuable insights into the molecular mechanisms underlying its bioactivity. For example, molecular docking studies have revealed that the compound can bind effectively to active sites of target enzymes, suggesting a high potential for therapeutic applications.

The synthesis of 4-bromo-piperidinylphenol derivatives has also been an area of active research. Chemists have developed efficient synthetic routes to prepare this compound, often utilizing coupling reactions or Friedel-Crafts alkylation methods. These methods not only ensure high yields but also allow for fine-tuning of the substituents on the phenol ring to optimize bioactivity.

Another intriguing aspect of this compound is its ability to modulate cellular signaling pathways. For instance, it has been shown to influence the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. This property makes it a potential candidate for developing agents that can regulate cell growth in pathological conditions such as cancer.

In conclusion, 4-bromo-piperidinylphenol derivatives represent a promising class of compounds with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into their mechanisms of action and applications in drug development. As our understanding of these compounds grows, they are likely to play an increasingly important role in advancing medical science.

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